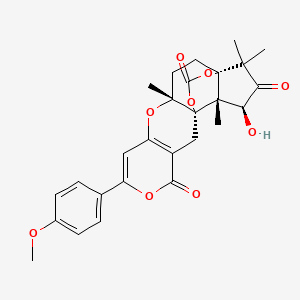
Millmerranone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Millmerranone A is a meroterpene cyclic carbonate isolated from the Australian fungus Aspergillus sp. CMB-MRF324. This compound is part of a group of six new meroterpenes, named millmerranones A–F, and possesses a unique carbon skeleton bearing a rare cyclic carbonate . This compound has garnered significant interest due to its acetylcholinesterase inhibitory properties, making it a potential candidate for various scientific and medical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Millmerranone A is typically obtained through the cultivation of Aspergillus sp. CMB-MRF324 on brown rice. The cultivation process involves growing the fungus under controlled conditions to induce the production of the desired meroterpenes . The extraction and purification of this compound from the fungal culture involve solvent extraction, followed by chromatographic techniques to isolate the pure compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily produced in research laboratories through fungal cultivation and extraction processes. Further research and development are needed to establish efficient and scalable production methods for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Millmerranone A undergoes several types of chemical reactions, including:
Base-mediated rearrangement: This reaction leads to the formation of seco-millmerranone A, a derivative of this compound.
Oxidation and reduction reactions: These reactions can modify the functional groups present in this compound, leading to the formation of various derivatives.
Common Reagents and Conditions:
Base-mediated rearrangement: Typically involves the use of strong bases such as sodium hydroxide or potassium hydroxide under controlled conditions.
Oxidation reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed:
Seco-millmerranone A: Formed through base-mediated rearrangement of this compound.
Various oxidized and reduced derivatives: Formed through oxidation and reduction reactions, respectively.
Aplicaciones Científicas De Investigación
Millmerranone A has several scientific research applications, including:
Mecanismo De Acción
Millmerranone A exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are a hallmark .
Comparación Con Compuestos Similares
Terreulactones A–D: These compounds are also meroterpenes isolated from Aspergillus sp.
Other meroterpenes: Various meroterpenes isolated from different fungal species exhibit similar structural features and biological activities.
Uniqueness of Millmerranone A: this compound is unique due to its rare cyclic carbonate structure and its potent acetylcholinesterase inhibitory properties . This combination of structural and biological features distinguishes it from other similar compounds and highlights its potential for various scientific and medical applications.
Propiedades
Fórmula molecular |
C27H28O9 |
|---|---|
Peso molecular |
496.5 g/mol |
Nombre IUPAC |
(1S,10R,13S,16S,17S)-16-hydroxy-6-(4-methoxyphenyl)-10,14,14,17-tetramethyl-5,9,18,20-tetraoxapentacyclo[11.4.3.01,10.03,8.013,17]icosa-3(8),6-diene-4,15,19-trione |
InChI |
InChI=1S/C27H28O9/c1-23(2)19(28)20(29)25(4)26(23)11-10-24(3)27(25,36-22(31)35-26)13-16-18(34-24)12-17(33-21(16)30)14-6-8-15(32-5)9-7-14/h6-9,12,20,29H,10-11,13H2,1-5H3/t20-,24-,25+,26-,27-/m1/s1 |
Clave InChI |
GKWQLUNFIYNXHM-ZJQFWPFFSA-N |
SMILES isomérico |
C[C@@]12CC[C@@]34[C@@]([C@]1(CC5=C(O2)C=C(OC5=O)C6=CC=C(C=C6)OC)OC(=O)O3)([C@@H](C(=O)C4(C)C)O)C |
SMILES canónico |
CC1(C(=O)C(C2(C13CCC4(C2(CC5=C(O4)C=C(OC5=O)C6=CC=C(C=C6)OC)OC(=O)O3)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



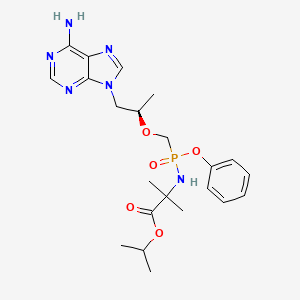
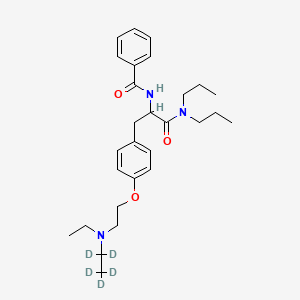
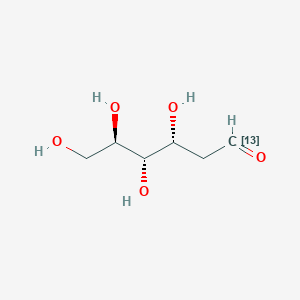
![(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12411379.png)
![(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]phenyl]sulfonyl-methylamino]ethyl]hexanamide](/img/structure/B12411384.png)

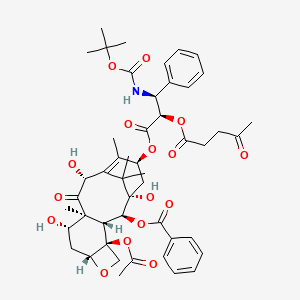
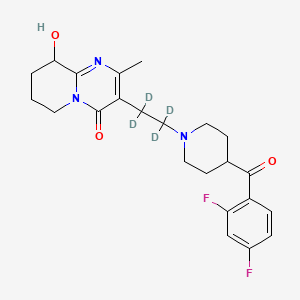

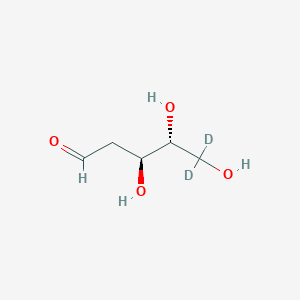
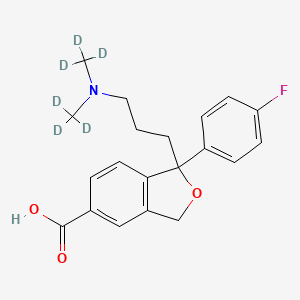
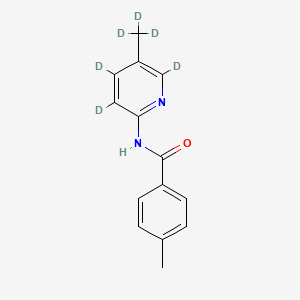
![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-4,4-difluoro-2-(4-fluorophenyl)butanamide](/img/structure/B12411432.png)
